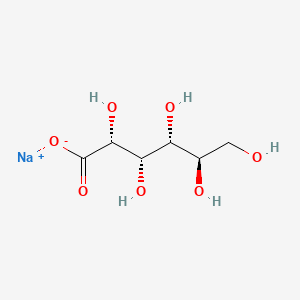

D-Gluconic acid sodium salt, 98%

Description

Properties

CAS No. |

527-07-1 |

|---|---|

Molecular Formula |

C6H12NaO7 |

Molecular Weight |

219.14 g/mol |

IUPAC Name |

sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |

InChI Key |

IAYLKIVGMOMHDX-JJKGCWMISA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Na] |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Na] |

boiling_point |

No boiling point at normal pressure; decomposes at 196-198Â °C |

density |

1.8 g/cm³ |

melting_point |

170-175Â °C |

Other CAS No. |

14906-97-9 527-07-1 |

physical_description |

NKRA; Dry Powder, Liquid; Liquid; Dry Powder; Liquid, Other Solid; Other Solid White to tan, granular to fine, crystalline powder White solid; [ICSC] Technical product may have a pleasant odor; [Merck Index] White crystals with a pleasant odor; [Alfa Aesar MSDS] WHITE CRYSTALS. |

Related CAS |

14906-97-9 |

solubility |

Very soluble in water. Sparingly soluble in ethanol Solubility in water, g/100ml at 25Â °C: 59 (good) |

Synonyms |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

Origin of Product |

United States |

Preparation Methods

Microorganisms and Metabolic Pathways

The biological production of sodium gluconate primarily employs fungi or bacteria with glucose oxidation capabilities:

- Aspergillus niger : The predominant fungal species utilized in industrial fermentation due to its high productivity and adaptability to various substrate conditions.

- Gluconobacter oxydans : A bacterial species particularly suitable for sodium gluconate production due to its high oxidizability even with poor cell growth characteristics.

- Acetobacter species : These bacteria metabolize glucose through the pentose phosphate pathway and the tricarboxylic acid cycle.

The metabolic pathways involved in glucose oxidation vary between organisms. While Acetobacter species metabolize glucose through the pentose phosphate pathway and tricarboxylic acid cycle, Gluconobacter oxydans primarily utilizes the pentose phosphate pathway and Entner-Doudoroff pathway due to its incomplete tricarboxylic acid cycle. In bacteria with high gluconic acid yields, such as Acidomonas methanolica and Gluconacetobacter diazotrophicus, glucose oxidation is facilitated by pyrroloquinoline quinone-dependent glucose dehydrogenase on the cytoplasmic membrane.

Fermentation Process and Conditions

The fermentation process for sodium gluconate production follows a well-established workflow:

- Seed culture preparation: Inoculation of Aspergillus niger spore liquid and cultivation until logarithmic phase, followed by subcultivation.

- Seed transfer to fermentation tanks: Sequential inoculation through fermentation tanks with controlled release of liquid between stages.

- Continuous fermentation: Cycling between fermentation tanks with 8-12 hour fermentation cycles in the prophase.

Key process parameters for optimal fermentation include:

| Parameter | Optimal Range | Notes |

|---|---|---|

| pH | 5.0-7.5 | Maintained by sodium base addition |

| Temperature | 36.8-37.2°C | Critical for microbial activity |

| Aeration | Vigorous | Ensures sufficient oxygen transfer |

| Inoculum dose | 10% of total medium | For seed liquid in early stages |

| Glucose concentration | >15 mM | Influences product formation |

The pH control is particularly crucial and is maintained through the periodic addition of sodium bases, typically sodium hydroxide, at a rate equivalent to gluconic acid production. This direct approach allows for the formation of sodium gluconate without intermediate calcium or magnesium salt formation, which was common in earlier production methods.

Downstream Processing

The downstream purification of sodium gluconate from the fermentation medium involves several stages:

- Biomass separation: Removal of mycelia through aseptic centrifugation or vacuum filtration.

- Clarification: Filtration of the cultivation fluid to remove remaining particulates.

- Purification sequence: Precipitation, decolorization, neutralization, evaporation, and crystallization steps to obtain technical grade sodium gluconate (98%).

These conventional purification processes, while effective, generate substantial wastewater and require significant manual intervention, resulting in environmental concerns and elevated production costs. To address these limitations, membrane-integrated systems are increasingly being combined with fermenters to enhance downstream processing. Microfiltration and ultrafiltration membranes recycle mycelia and proteins, while nanofiltration, reverse osmosis, and electrodialysis membranes facilitate more efficient sodium gluconate separation.

Multi-phase Catalytic Oxidation Method

The multi-phase catalytic oxidation method has gained prominence as an environmentally friendly and cost-effective approach for sodium gluconate production. This method involves the oxidation of glucose in a three-phase (gas-liquid-solid) reaction system.

Reaction Principles and Catalysts

The reaction occurs in a gas-liquid-solid three-phase reactor where glucose oxidation is catalyzed by a solid catalyst in the presence of an oxidizing agent and a base. The fundamental reaction can be represented as:

Glucose + O₂/Ozone + NaOH → Sodium gluconate

The primary catalysts employed include:

Reactor Configuration and Process Parameters

The typical reactor configuration involves:

- A three-phase reactor with glucose solution fed at the top and oxidizing agent (ozone or air) introduced at the bottom.

- A packed bed containing the solid catalyst where glucose solution and oxidizing agent interact.

- Circulation system to recycle the reaction mixture for complete conversion.

Key process parameters include:

| Parameter | Optimal Conditions | Impact on Process |

|---|---|---|

| Temperature | Below 60°C | Higher temperatures may lead to side reactions |

| Pressure | Atmospheric | Simplifies reactor design and operation |

| Catalyst loading | 10-15 mol% | Determines reaction rate and conversion |

| pH control | Addition of NaOH solution | Neutralizes gluconic acid formed |

| Circulation rate | System-dependent | Ensures efficient contact between phases |

The process follows these general steps:

- Glucose solution preparation and addition to the reactor.

- Introduction of the oxidizing agent (air or ozone) at the reactor bottom.

- Continuous addition of sodium hydroxide to maintain optimal pH and neutralize gluconic acid.

- Circulation of the reaction mixture until complete conversion is achieved.

- Cooling, filtration to recover the catalyst, and concentration of the filtrate by vacuum distillation.

- Crystallization to obtain sodium gluconate crystals, followed by drying.

This method offers several advantages including simple process steps, mild reaction conditions, shorter reaction times, high conversion rates, reduced waste generation, and easier processing compared to other methods. The key to process efficiency lies in catalyst performance and its recyclability.

Homogeneous Chemical Oxidation Method

Homogeneous chemical oxidation represents another approach for sodium gluconate synthesis, utilizing dissolved catalysts in a single-phase system.

Catalyst Systems and Mechanisms

Various homogeneous catalysts have been investigated for glucose oxidation:

- Methylene blue salts : Both methylene blue chloride ([MB]Cl) and methylene blue triflate ([MB][TfO]) function as homogeneous catalysts, while methylene blue docusate ([MB][AOT]) serves as a heterogeneous catalyst due to its water immiscibility.

- TEMPO-based systems : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) combined with sodium hypochlorite as the primary oxidant has shown effectiveness in glucose oxidation.

The reaction typically proceeds through an oxidation-reduction cycle where the catalyst oxidizes glucose and is subsequently regenerated by oxygen or another oxidizing agent.

Process Parameters and Yields

The homogeneous oxidation process generally involves:

- Dissolution of glucose in water along with the catalyst.

- Introduction of an oxidizing agent (typically air) at room temperature.

- Reaction monitoring until completion (typically 3 hours).

- Product isolation through appropriate separation techniques.

Performance metrics for different catalytic systems include:

| Catalyst | Reaction Conditions | Yield (%) | Recyclability |

|---|---|---|---|

| [MB]Cl or [MB][TfO] | Air, room temperature, 3h, water | ~75% | Limited |

| [MB][AOT] | Air, room temperature, 3h, water | >85% | Multiple cycles |

| TEMPO/NaOCl | DCM/water, TBAB, 0-10°C | High | Limited |

The methylene blue docusate system ([MB][AOT]) demonstrates particular promise due to its higher yield, recyclability through phase separation, and reduced environmental impact. This approach offers an alternative to enzymatic or metal catalysis processes that may be more expensive or complex.

Electrolytic Oxidation Method

Electrolytic oxidation represents an electrochemical approach to sodium gluconate production, utilizing electrical energy to drive the oxidation of glucose.

Electrode Materials and Cell Configuration

The electrolytic oxidation process employs specialized electrode materials and cell configurations:

- Working electrodes : Materials such as JUC-1000/CC (a copper-based metal-organic framework on carbon cloth) have been investigated for glucose oxidation.

- Counter electrodes : Typically platinum sheet or wire.

- Reference electrodes : Mercury/mercury oxide (Hg/HgO) or other standard reference electrodes.

The electrolytic cell generally operates in a three-electrode configuration, with the working electrode serving as the site for glucose oxidation.

Electrolysis Conditions and Performance

Key parameters for the electrolytic oxidation process include:

| Parameter | Typical Conditions | Impact on Process |

|---|---|---|

| Electrolyte | 1.0 M Na₂SO₄ | Provides ionic conductivity |

| Substrate concentration | 1.0 M sodium gluconate | Starting material for oxidation |

| Operating potential | -1.5 V (for electrode preparation) | Influences reaction selectivity |

| Temperature | 25°C | Affects reaction kinetics |

The process involves the anodic oxidation of sodium gluconate, with current density and electrode potential being critical factors in determining reaction efficiency and selectivity. While this method has been less widely adopted industrially than fermentation or catalytic oxidation, it offers potential advantages in terms of process control and product purity.

Ion Exchange Method

The ion exchange method represents an indirect approach to sodium gluconate production, involving the conversion of other gluconate salts (typically calcium gluconate) to sodium gluconate.

Principle and Process Description

This method utilizes ion exchange resins to convert pre-formed gluconate salts to sodium gluconate:

Industrial Implementation and Benefits

The industrial application of this method follows a general scheme:

- Preparation of the starting gluconate salt (often calcium gluconate) through fermentation or chemical oxidation.

- Loading the gluconate salt solution onto a strong acid cation exchange resin column.

- Elution to obtain gluconic acid as the resin exchanges calcium ions for hydrogen ions.

- Neutralization of the gluconic acid with sodium hydroxide or sodium carbonate to form sodium gluconate.

- Concentration and crystallization to obtain the final product.

This method has been particularly relevant for manufacturers who have developed alternative routes to produce other gluconate salts but wish to convert them to the more versatile sodium gluconate. The process is described as "easy, trouble-free and commercially viable," making it an attractive option for certain production scenarios.

Chemical Synthesis Using TEMPO and Other Catalysts

Advanced chemical synthesis methods utilizing specialized catalysts like TEMPO have emerged as alternative approaches for preparing sodium gluconate and other gluconate salts.

TEMPO-Mediated Oxidation Process

The TEMPO-mediated oxidation process typically involves:

- Preparation of a reaction mixture containing D-glucose monohydrate, a base (NaOH or KOH), a halogenated solvent (dichloromethane or chloroform), a phase transfer catalyst (tetrabutylammonium bromide or chloride), and TEMPO as the catalyst.

- Addition of sodium hypochlorite solution at controlled temperature (-10 to 15°C) to initiate the oxidation reaction.

- Layer separation and adjustment of pH with acetic acid or another suitable acid.

- Addition of the appropriate salt (sodium acetate for sodium gluconate) to the gluconic acid solution.

- Product isolation and purification through crystallization.

Process Parameters and Product Isolation

The key parameters for the TEMPO-mediated process include:

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Temperature | 0-10°C (reaction), 15-35°C (salt formation) | Control reaction selectivity |

| Solvents | DCM/water two-phase system | Facilitate phase separation |

| Phase transfer catalyst | TBAB or TBAC | Enhance reaction in two-phase system |

| Chelating agents | EDTA or DTPA | Improve product purity |

| Crystallization | Water/methanol mixture | Product isolation |

This method offers advantages in terms of controlled reaction conditions and potentially higher product purity, though it involves the use of organic solvents which may present environmental considerations.

Comparative Analysis of Preparation Methods

Each preparation method for sodium gluconate presents distinct advantages, limitations, and industrial applications. The following table provides a comparative analysis of the major production methods:

| Method | Advantages | Limitations | Industrial Relevance |

|---|---|---|---|

| Biological Fermentation | - Established technology - High product purity - Renewable substrates |

- Long production cycles - Complex downstream processing - Wastewater generation |

Widely used in industrial production |

| Multi-phase Catalytic Oxidation | - Short reaction times - Simple process - Reduced waste - Recyclable catalysts |

- Catalyst deactivation - Mass transfer limitations |

Growing industrial adoption |

| Homogeneous Chemical Oxidation | - Moderate to high yields - Room temperature operation |

- Catalyst recovery challenges - Limited recyclability for some catalysts |

Limited industrial application |

| Electrolytic Oxidation | - Precise process control - Potential for high purity |

- Energy intensive - Specialized equipment |

Research stage, limited commercialization |

| Ion Exchange | - Versatile conversion of different gluconate salts - High purity products |

- Indirect method requiring precursor salt - Resin regeneration costs |

Specialized industrial applications |

| TEMPO-Catalyzed Synthesis | - High selectivity - Well-controlled reaction |

- Organic solvent use - Multiple processing steps |

Emerging technology |

In industrial settings, biological fermentation and multi-phase catalytic oxidation methods have gained prominence due to their favorable economic and environmental profiles. The biological fermentation method, despite its longer production cycles and complex downstream processing, remains a mainstay of industrial production due to its established technology base and high product purity capabilities. However, the multi-phase catalytic oxidation method is gaining increased attention due to its simplified process, shorter reaction times, and reduced environmental impact.

Chemical Reactions Analysis

Production Methods of Sodium Gluconate

Sodium gluconate is synthesized through multiple chemical processes, each involving distinct reaction mechanisms and catalysts. Below is a breakdown of the primary methods:

Fermentation Route

The most common method involves aerobic fermentation of glucose by microorganisms like Aspergillus niger or Pseudomonas strains . This process oxidizes glucose to gluconic acid, which is then neutralized with sodium hydroxide (NaOH):

The reaction conditions typically involve pH adjustment (pH 6–7) and temperatures between 30–35°C .

Ozone Oxidation Method

A patented method uses ozone (O₃) oxidation with activated carbon as a catalyst in a gas-liquid-solid three-phase reactor . Glucose or glucose mother liquor reacts with ozone under alkaline conditions (pH 9–10):

This method achieves a 97% conversion rate at 35–45°C, avoiding glucose carbonization that occurs above 50°C .

Catalytic Oxidation

Another approach employs Au/HAP catalysts (gold nanoparticles on hydroxyapatite) with sodium carbonate (Na₂CO₃) under oxygen bubbling :

The reaction proceeds at room temperature, yielding sodium gluconate after acidification and filtration .

Neutralization Reaction

The core reaction for sodium gluconate synthesis is the neutralization of gluconic acid with base:

This step is critical for stabilizing the product and enhancing solubility .

Chelation Reactions

Sodium gluconate acts as a chelating agent , forming stable complexes with divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺):

This property is exploited in industrial applications such as water softening and metal surface treatment .

Comparative Analysis of Production Methods

Biodegradability

Sodium gluconate is readily biodegradable under both aerobic and anaerobic conditions, with 100% degradation observed in anaerobic tests after 35 days . Its low octanol-water partition coefficient (log Kₒᵥ = -5.99) minimizes bioaccumulation risks .

Physico-Chemical Stability

These properties ensure stability in aqueous systems and compatibility with chelation applications .

Scientific Research Applications

Food Industry

Preservative and Flavor Enhancer

Sodium gluconate is commonly used as a food additive due to its ability to enhance flavor and act as a preservative. It is recognized for its chelating properties, which help stabilize food products by binding metal ions that can cause spoilage.

Nutritional Supplement

In nutritional contexts, sodium gluconate serves as a source of gluconic acid, which can be beneficial for gut health. Its prebiotic effects have been studied in poultry diets, showing improvements in gut morphology and overall health without adversely affecting performance metrics such as feed conversion ratios .

Agricultural Applications

Animal Feed Additive

Research indicates that sodium gluconate can positively influence the performance of broilers. In a study involving 1,200 Cobb male broilers, varying concentrations of sodium gluconate (0.00% to 0.40%) were tested. Although no significant changes in overall performance were observed, beneficial effects on the morphometry of intestinal mucosa were noted, suggesting potential prebiotic benefits .

Medical Applications

Treatment for Olfactory Dysfunction

A notable clinical application of sodium gluconate is in treating olfactory dysfunction post-COVID-19. A randomized controlled trial demonstrated that intranasal administration of sodium gluconate significantly improved olfactory function in patients compared to a control group receiving saline solution. The study highlighted its ability to reduce nasal calcium concentration, which correlated with improved olfactory scores .

Chelation Therapy

Sodium gluconate's chelating properties make it useful in medical settings for binding and removing heavy metals from the body. It forms stable complexes with various metal ions, reducing toxicity levels in patients exposed to heavy metals.

Construction Industry

Concrete Additive

Sodium gluconate is employed as an additive in ultra-high-performance concrete (UHPC). Studies have shown that it enhances fluidity and setting times while improving the microstructure of the concrete mix. For instance, sodium gluconate was found to prolong the initial setting time due to its interaction with calcium ions during hydration processes .

Environmental Applications

Biodegradability

Sodium gluconate is characterized by its high biodegradability and low toxicity to aquatic organisms, making it an environmentally friendly option for various applications. It is effectively broken down in both aerobic and anaerobic conditions, which is crucial for wastewater treatment processes .

Data Summary

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Food Industry | Preservative and flavor enhancer | Stabilizes food products; enhances flavor |

| Animal Nutrition | Feed additive | Beneficial effects on gut morphology in broilers |

| Medical | Treatment for olfactory dysfunction | Significant improvement in olfactory function post-COVID-19 |

| Construction | Concrete additive | Enhances fluidity; prolongs setting time |

| Environmental | Biodegradability | Rapidly biodegradable; low toxicity |

Case Studies

-

Olfactory Dysfunction Treatment

A clinical trial involving 50 patients showed that intranasal sodium gluconate led to significant improvements in olfactory function compared to saline control, with marked decreases in nasal calcium levels observed post-treatment . -

Broiler Performance Study

A study conducted on broilers tested various concentrations of sodium gluconate and found no adverse effects on growth performance but noted improvements in intestinal health metrics . -

Concrete Performance Study

Research on UHPC indicated that sodium gluconate significantly enhanced both the fluidity and setting characteristics of concrete mixtures, demonstrating its utility as a construction additive .

Mechanism of Action

Sodium gluconate exerts its effects primarily through chelation. It binds to metal ions, forming stable complexes that prevent the metal ions from participating in unwanted reactions. This chelation mechanism is particularly effective in alkaline environments, where sodium gluconate can sequester metal ions such as calcium and iron .

Comparison with Similar Compounds

Comparison in Medical and Therapeutic Contexts

Alkalinizing Agents: Unlike sodium acetate or L-lactate, which rapidly metabolize to bicarbonate, sodium gluconate is poorly metabolized in acidotic conditions, leading to blood accumulation without significant pH correction . Nasal Therapies: In post-COVID-19 olfactory dysfunction, intranasal sodium gluconate reduced nasal calcium levels more effectively than sodium chloride (NaCl), improving olfaction from anosmia to hyposmia in 85% of patients versus 15% with NaCl .

| Parameter | Sodium Gluconate | Sodium Chloride |

|---|---|---|

| Olfactory Improvement | 85% | 15% |

| Common Side Effects | Nasal discharge | None reported |

Corrosion Inhibition Compared to Other Gluconate Salts

In aluminum alloy corrosion, sodium gluconate exhibits negative inhibition efficiency (-10%), accelerating dissolution by destabilizing protective oxide layers. In contrast, magnesium gluconate (Mg²⁺) and calcium gluconate (Ca²⁺) inhibit corrosion by ~10%, while zinc gluconate (Zn²⁺) achieves >50% inhibition via insoluble hydroxide formation. Trivalent cations (e.g., Cr³⁺) also outperform sodium gluconate .

| Compound | Inhibition Efficiency (%) | Mechanism |

|---|---|---|

| Sodium gluconate | -10 | Dissolves Al₂O₃ |

| Magnesium gluconate | 10 | Insoluble Mg(OH)₂ formation |

| Zinc gluconate | >50 | Cathodic inhibition via Zn(OH)₂ |

Retardation Efficiency in Cement and Concrete Admixtures

Sodium gluconate prolongs the setting time of Ordinary Portland Cement (OPC) by adsorbing onto cement particles, delaying hydration. Compared to amino trimethylene phosphonic acid (ATMP), sodium gluconate provides superior workability and compressive strength retention. At 0.23% dosage, it increases concrete slump by 0.20–0.30% without affecting flow rate .

Role in Biostimulation and Environmental Remediation

Biodegradation : Sodium gluconate enhances Pantoea dispersa MSC14-mediated degradation of benzo[a]pyrene (B[a]p) by 54.85% (vs. 24.41% without additives) via biosurfactant secretion and biofilm formation .

Microbial Growth : In Haematococcus lacustris cultures, sodium gluconate underperforms glycerol and ribose as a carbon source, yielding lower dry weight biomass (1.2 g/L vs. 2.5 g/L for glycerol) .

| Carbon Source | B[a]p Degradation (%) | H. lacustris Biomass (g/L) |

|---|---|---|

| Sodium gluconate | 54.85 | 1.2 |

| Glycerol | N/A | 2.5 |

Synergistic Effects in Water Treatment Formulations

In scale inhibition, a ternary blend of polyaspartic acid (PASP), tannic acid, and sodium gluconate (1:2:3 ratio) achieves 99.4% CaCO₃ inhibition at 24 mg/L, outperforming binary or single-component systems. Sodium gluconate’s chelation of Ca²⁺ enhances PASP’s dispersive properties .

Biological Activity

Sodium gluconate, a sodium salt of gluconic acid, has garnered attention for its diverse biological activities and applications across various fields, including medicine, agriculture, and food science. This article presents a detailed examination of the biological activity of sodium gluconate, supported by recent research findings, case studies, and data tables.

Overview of Sodium Gluconate

Sodium gluconate is a white crystalline powder that is soluble in water. It is primarily used as a food additive, a chelating agent in industrial applications, and as a biostimulant in agricultural practices. Its safety profile has been established through various studies, indicating low toxicity and mutagenicity .

1. Microbial Remediation

Recent studies have highlighted the role of sodium gluconate as a biostimulant in enhancing the degradation of environmental pollutants. A study involving Bacillus subtilis MSC4 demonstrated that sodium gluconate significantly increased microbial biomass and gene expression related to the degradation of benzo[a]pyrene (B[a]P), a known carcinogenic pollutant. The addition of sodium gluconate promoted central carbon metabolism and fatty acid β-oxidation pathways, facilitating the breakdown of B[a]P .

2. Olfactory Function Improvement

A clinical trial assessed the efficacy of sodium gluconate in treating olfactory dysfunction in patients recovering from COVID-19. Patients receiving intranasal sodium gluconate exhibited significant improvements in olfactory function compared to those treated with saline solution. The study reported a notable decrease in nasal calcium concentration, suggesting that sodium gluconate may help restore olfactory capabilities .

Case Study 1: Environmental Remediation

- Objective: To evaluate the effectiveness of sodium gluconate in microbial degradation of B[a]P.

- Findings: Enhanced microbial activity and gene expression related to pollutant degradation were observed with sodium gluconate treatment.

Case Study 2: Clinical Application for Olfactory Dysfunction

- Objective: To assess improvements in olfactory function post-COVID-19.

- Findings: Significant improvement in olfactory scores was noted with sodium gluconate treatment compared to controls.

Table 1: Summary of Clinical Trial Results on Olfactory Function Improvement

| Group | Sample Size | Pre-treatment Score (Mean ± SD) | Post-treatment Score (Mean ± SD) | p-value |

|---|---|---|---|---|

| Sodium Chloride | 25 | X ± Y | A ± B | >0.05 |

| Sodium Gluconate | 25 | X ± Y | C ± D | <0.01 |

Note: Scores were assessed using the Sniffin’ Sticks test.

Effects on Animal Health

In animal studies, particularly with broilers, sodium gluconate has been evaluated for its potential prebiotic effects. A study involving 1,200 Cobb male broilers found that while sodium gluconate did not significantly affect overall performance metrics such as weight gain or feed conversion ratios, it positively influenced the morphometry of the intestinal mucosa .

Table 2: Effects of Sodium Gluconate on Intestinal Morphometry

| Treatment Level (%) | Villus Height (μm) | Crypt Depth (μm) | Villus:Crypt Ratio |

|---|---|---|---|

| 0.00 | X1 | Y1 | Z1 |

| 0.10 | X2 | Y2 | Z2 |

| 0.20 | X3 | Y3 | Z3 |

| 0.30 | X4 | Y4 | Z4 |

| 0.40 | X5 | Y5 | Z5 |

Note: Values represent mean measurements from eight replications.

Q & A

Q. Methodology :

- Synthesis : Sodium gluconate is typically synthesized via glucose fermentation or neutralization of gluconic acid with sodium hydroxide. Post-synthesis purification is critical; recrystallization is commonly used, but impurities (e.g., residual glucose) may persist, necessitating advanced techniques like liquid chromatography for higher purity .

- Characterization :

- FT-IR Spectroscopy : Identify functional groups (e.g., -OH stretch at 3205–3250 cm⁻¹, C-O bonds at 1443 cm⁻¹) .

- ¹H-NMR : Detect impurities via unexpected signals (e.g., glucose residues causing a multiplet at 3.2–3.8 ppm) .

- Melting Point Analysis : Compare observed values (205–209°C) with literature standards to assess purity .

How do standard testing protocols (e.g., ASTM) guide the evaluation of sodium gluconate’s effects on cement properties?

Q. Methodology :

- Cement Testing : Follow ASTM standards for consistency, setting time, and compressive strength. For example:

- Setting Time : Measure initial/final setting times using the Vicat apparatus. Sodium gluconate (1% by weight) extends setting time by 120–180 minutes .

- Compressive Strength : Test at 7-, 14-, and 28-day intervals. At 0.113% dosage, sodium gluconate maintains strength but reduces it by 15–20% at higher concentrations (>0.5%) .

How can researchers address discrepancies in spectroscopic data caused by impurities during sodium gluconate characterization?

Q. Methodology :

- Troubleshooting : If NMR/FT-IR reveals anomalies (e.g., glucose contamination), employ:

- Chromatographic Purification : Use HPLC or GC-MS to isolate sodium gluconate from impurities .

- Quantitative Analysis : Compare impurity peaks with calibration curves from pure standards .

What experimental design optimizes sodium gluconate dosage in cement formulations to balance retardation and strength?

Q. Methodology :

- Dosage Gradient Studies : Test sodium gluconate at 0.05–1.0% (by cement weight). Key findings:

- Synergistic Admixtures : Combine with water reducers (e.g., p-con mix) to counteract strength loss .

How can researchers quantify sodium gluconate’s metal-complexing efficacy in environmental or industrial applications?

Q. Methodology :

- ICP-ES Analysis : Prepare solutions with varying gluconate concentrations and measure soluble metal ions (e.g., Fe³⁺, Al³⁺). A linear correlation (R² > 0.95) between sodium gluconate and metal solubility confirms chelation capacity .

- Data Interpretation : Plot metal solubility vs. gluconate concentration to derive binding constants (e.g., log K for Fe³⁺-gluconate complexes) .

What protocols ensure sodium gluconate’s stability in biological assays, such as fungal protein studies?

Q. Methodology :

- Buffer Preparation : Use sodium gluconate (pH 5–7.4) in isotonic solutions. For patch-clamp assays, maintain ionic strength with sodium gluconate to avoid interference from chloride ions .

- Control Experiments : Compare activity in sodium gluconate vs. NaCl buffers to isolate pH/ion effects .

How can residual glucose in sodium gluconate samples be detected and quantified?

Q. Methodology :

- Trinder Glucose Assay : React samples with peroxidase and chromogens (e.g., 4-aminoantipyrine). Measure absorbance at 505 nm and compare to a glucose calibration curve (linear range: 0.1–5.0 mg/mL) .

- Spectrophotometric Validation : Use UV-Vis to detect glucose-specific peaks (e.g., 280 nm) .

What interdisciplinary approaches leverage sodium gluconate’s properties in materials science and environmental engineering?

Q. Methodology :

- Cement Research : Pair sodium gluconate with superplasticizers to enhance workability without strength loss .

- Wwater Treatment : Use ICP-ES to monitor gluconate’s role in solubilizing heavy metals (e.g., Pb²⁺, Cd²⁺) in contaminated water .

- Biological Studies : Apply sodium gluconate in fungal ion transport assays to study pH-dependent protein activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.